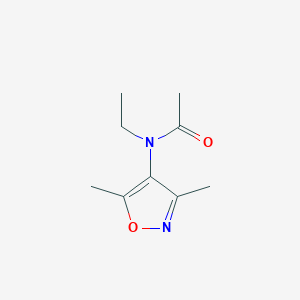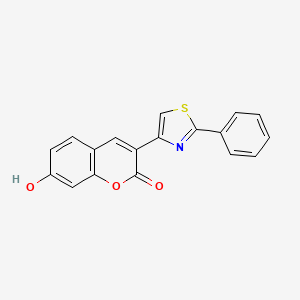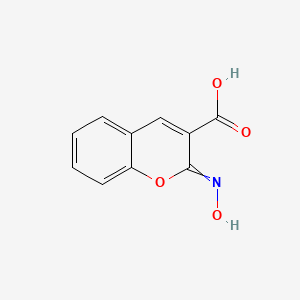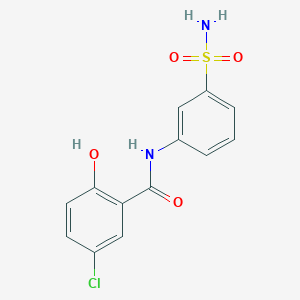
Octadeca-8,13-dienoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octadeca-8,13-dienoic acid is a polyunsaturated fatty acid with the molecular formula C18H32O2. It is characterized by the presence of two double bonds located at the 8th and 13th positions of the carbon chain. This compound is a member of the linoleic acid family and is known for its significant role in various biological and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of octadeca-8,13-dienoic acid can be achieved through several methods. One common approach involves the use of high-performance liquid chromatography (HPLC) to separate and purify the compound from mixtures containing similar fatty acids . Another method involves the use of chromatographic techniques and nuclear magnetic resonance (NMR) spectroscopy for isolation and identification .
Industrial Production Methods
Industrial production of this compound often involves the large-scale preparation of its precursors, such as linoleic acid, followed by specific chemical modifications to introduce the desired double bonds. This process may include steps like bromination, dehydrogenation, and coupling reactions .
Analyse Chemischer Reaktionen
Types of Reactions
Octadeca-8,13-dienoic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated fatty acids.
Substitution: Substitution reactions involve the replacement of hydrogen atoms with other functional groups, such as hydroxyl or halogen groups.
Common Reagents and Conditions
Oxidation: Common reagents include oxygen, ozone, and peroxides. Conditions typically involve controlled temperatures and the presence of catalysts.
Reduction: Reagents like hydrogen gas and metal catalysts (e.g., palladium) are used under high pressure and temperature.
Substitution: Halogenating agents (e.g., bromine) and hydroxylating agents (e.g., hydrogen peroxide) are commonly used.
Major Products Formed
Oxidation: Hydroperoxides, epoxides, and aldehydes.
Reduction: Saturated fatty acids.
Substitution: Halogenated or hydroxylated derivatives.
Wissenschaftliche Forschungsanwendungen
Octadeca-8,13-dienoic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of octadeca-8,13-dienoic acid involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Linoleic Acid: A polyunsaturated fatty acid with double bonds at the 9th and 12th positions.
Oleic Acid: A monounsaturated fatty acid with a single double bond at the 9th position.
Stearic Acid: A saturated fatty acid with no double bonds.
Uniqueness
Octadeca-8,13-dienoic acid is unique due to its specific double bond positions, which confer distinct chemical and biological properties. Unlike linoleic acid, which has double bonds at the 9th and 12th positions, this compound’s double bonds at the 8th and 13th positions result in different reactivity and interaction with biological systems .
Eigenschaften
CAS-Nummer |
197635-25-9 |
|---|---|
Molekularformel |
C18H32O2 |
Molekulargewicht |
280.4 g/mol |
IUPAC-Name |
octadeca-8,13-dienoic acid |
InChI |
InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h5-6,10-11H,2-4,7-9,12-17H2,1H3,(H,19,20) |
InChI-Schlüssel |
LBQWDYLLVDXBDY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC=CCCCC=CCCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4R)-2-[(4-Bromophenyl)methyl]-4-hydroxy-L-proline](/img/structure/B12581380.png)
![2-Nonyn-1-one, 1-[4-(1-octynyl)phenyl]-](/img/structure/B12581386.png)

![2,7-Diazabicyclo[4.1.0]hepta-2,4,6-triene](/img/structure/B12581410.png)
![[Oxydi(4,1-phenylene)]bis[(pentafluorophenyl)methanone]](/img/structure/B12581411.png)
![(2S,3R)-2-[(2H-1,3-Benzodioxol-5-yl)methyl]-4-methylpentane-1,3-diol](/img/structure/B12581415.png)


![Ethanol, 2-[[(2,3,4-trimethoxyphenyl)methylene]amino]-](/img/structure/B12581428.png)



![Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-cyclopropyl-](/img/structure/B12581440.png)

